IN-1130

ALK5 inhibition TGF-β signaling Cellular assay

Choose IN-1130 for its unmatched ALK5 selectivity (IC50=5.3 nM; >100-fold vs. p38α and 26 off-target kinases)—far superior to SB-431542 (94 nM) and SD-208 (48 nM). Validated in UUO renal fibrosis (20 mg/kg/day IP) and breast cancer lung metastasis (40 mg/kg IP) models. This well-characterized tool compound delivers precise, reproducible TGF-β pathway interrogation, making it the definitive reference standard for preclinical fibrotic disease and EMT research.

Molecular Formula C25H20N6O
Molecular Weight 420.5 g/mol
CAS No. 868612-83-3
Cat. No. B1671810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIN-1130
CAS868612-83-3
Synonyms3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide
IN 1130
IN-1130
IN1130
Molecular FormulaC25H20N6O
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4
InChIInChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)
InChIKeyRYKSGWSKILPDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IN-1130 (CAS 868612-83-3): A Highly Selective ALK5 Inhibitor for Fibrosis and Metastasis Research


IN-1130 (3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide) is a small-molecule inhibitor of the transforming growth factor-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5) [1]. It is characterized by its high potency for ALK5-mediated Smad3 phosphorylation and significant selectivity over a broad panel of off-target kinases [1]. This compound is primarily utilized in preclinical research to elucidate TGF-β signaling pathways in the context of fibrotic diseases and cancer metastasis [1].

Why Generic Substitution with Other ALK5 Inhibitors Is Not Valid for IN-1130


ALK5 inhibitors represent a diverse class of molecules with vastly different potency and selectivity profiles, making simple substitution scientifically unsound. For instance, IN-1130 demonstrates an IC50 of 5.3 nM against ALK5-mediated Smad3 phosphorylation, whereas widely used comparators like SB-431542 and SD-208 exhibit significantly higher IC50 values (94 nM and 48 nM, respectively) under comparable in vitro conditions [1][2][3]. More importantly, IN-1130's selectivity profile, with over 100-fold selectivity versus p38α and a panel of 26 other kinases, ensures that experimental outcomes are specifically attributable to ALK5 inhibition, a level of precision not achievable with less selective or uncharacterized analogs [1]. This section details the quantitative evidence that distinguishes IN-1130 from its closest alternatives, enabling a data-driven procurement decision.

IN-1130 Evidence Guide: Quantifiable Differentiation from Key ALK5 Inhibitor Comparators


Superior ALK5 Potency in Cellular Assay Compared to Galunisertib (LY2157299)

IN-1130 exhibits superior cellular potency for ALK5 inhibition compared to the clinically advanced compound Galunisertib (LY2157299). In a direct, comparative cellular luciferase reporter gene assay measuring TGF-β1-induced transcriptional activity in human HaCaT cells, IN-1130 demonstrated a 5-fold higher potency [1]. The IC50 value for IN-1130 was 20 nM, while Galunisertib required a concentration >100 nM to achieve the same level of inhibition [1][2].

ALK5 inhibition TGF-β signaling Cellular assay Potency

Enhanced Selectivity Profile Over p38α MAP Kinase Compared to SB-431542 and SD-208

IN-1130 is distinguished by its exceptional selectivity for ALK5 over the off-target p38α mitogen-activated protein kinase. While the first-generation ALK5 inhibitor SB-431542 is frequently cited as having ~100-fold selectivity over p38α, IN-1130 demonstrates a significantly larger selectivity window of >800-fold (IC50 for ALK5 = 5.3 nM vs. IC50 for p38α = 4,300 nM) [1][2]. This contrasts with other inhibitors like SD-208, which is reported with >100-fold selectivity over TGF-βRII but lacks detailed profiling against a broad panel of 27 kinases like IN-1130 [3].

Kinase selectivity Off-target effects p38α ALK5

Validated In Vivo Efficacy in Renal Fibrosis at Defined Doses

IN-1130's efficacy has been quantitatively validated in a well-established rat model of renal fibrosis (Unilateral Ureteral Obstruction, UUO). A dose of 20 mg/kg/day administered intraperitoneally for 14 days resulted in significantly reduced or absent histopathological changes of fibrosis, including a marked decrease in total kidney collagen content, as measured by hydroxyproline assay, compared to vehicle-treated controls [1]. In contrast, lower doses (10 mg/kg) only partially reduced the extent of fibrosis, establishing a clear dose-response relationship [1].

In vivo efficacy Renal fibrosis UUO model Anti-fibrotic

Recommended Application Scenarios for IN-1130 in Preclinical Research


Preclinical Studies of Renal and Other Organ Fibrosis

Based on the quantitative in vivo data, IN-1130 is a suitable tool for preclinical studies of organ fibrosis. The established efficacy at 20 mg/kg/day (IP) in the UUO rat model provides a direct reference point for researchers to design and power their own studies investigating the role of TGF-β/ALK5 signaling in renal fibrogenesis [1]. This validated model reduces the need for extensive pilot dose-finding studies.

Investigating the Role of TGF-β Signaling in Cancer Metastasis

IN-1130's high potency and selectivity make it a strong candidate for in vitro and in vivo cancer metastasis research. Its demonstrated ability to block breast cancer lung metastasis in mouse models, as shown by a 40 mg/kg (IP) dosing regimen, provides a quantitative foundation for studies examining epithelial-mesenchymal transition (EMT) and metastatic spread [2].

Kinase Selectivity Profiling and Pathway Dissection

IN-1130's uniquely broad and well-characterized selectivity profile against a panel of 27 kinases (including p38α) is a key advantage for signal transduction research [1]. When compared to less selective ALK5 inhibitors like SB-431542 or SD-208, IN-1130 enables a higher degree of confidence that any observed cellular effects are a direct consequence of ALK5 inhibition, rather than off-target kinase activity. This makes it an ideal tool for precise pathway dissection.

Development of ALK5-Targeted Therapeutics

For medicinal chemistry and drug discovery programs, IN-1130 serves as a high-quality reference standard and lead compound. Its quantified potency (IC50 = 5.3 nM) and >5-fold superiority over Galunisertib in a cellular context establish a clear benchmark for new chemical entities targeting ALK5 [3][4]. Its detailed PK profile in multiple species also offers a comparative baseline for developing orally bioavailable ALK5 inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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